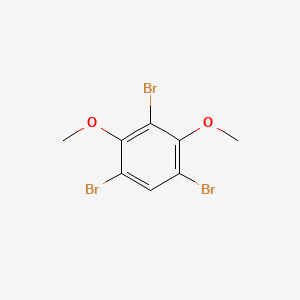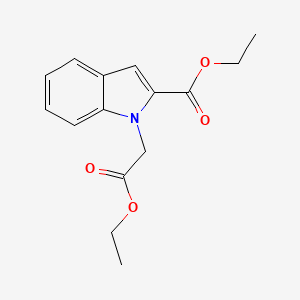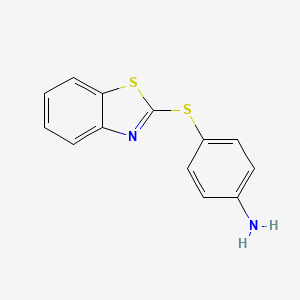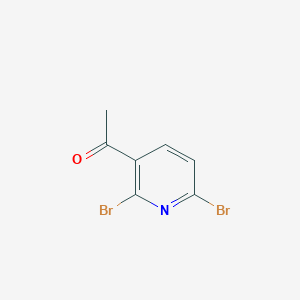![molecular formula C15H17Cl2N3 B3255664 1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride CAS No. 25810-64-4](/img/structure/B3255664.png)
1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride
説明
1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the phenyl group may be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted benzimidazole derivatives
作用機序
Target of Action
Similar compounds have been found to interact with key kinases such as egfr, her2, and cdk2 .
Mode of Action
It’s known that similar compounds demonstrate significant activity against key kinases such as egfr, her2, and cdk2 . These compounds may inhibit the activity of these kinases, disrupting their normal function and leading to various downstream effects.
Biochemical Pathways
The inhibition of key kinases like egfr, her2, and cdk2 can disrupt several cellular processes, including cell growth and division, signal transduction, and the regulation of the cell cycle .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which can influence their bioavailability and distribution within the body.
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cancer cells . This is often accompanied by the upregulation of pro-apoptotic factors like caspase-3 and Bax, and the downregulation of anti-apoptotic factors like Bcl-2 .
Action Environment
For example, in the presence of N,N-dimethylformamide/sulfur, a related compound was obtained, while in the absence of sulfur, a different compound was obtained .
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules.
Biology: It has been studied for its antimicrobial properties, showing potential as an agent against various pathogens.
Medicine: The compound and its derivatives are explored for their pharmacological activities, including potential anticancer and anti-inflammatory effects.
Industry: It is used in the development of materials with specific properties, such as enhanced stability and reactivity.
類似化合物との比較
Benzimidazole: A simpler heterocyclic compound without the phenylethanamine group.
2-Phenylethanamine: A compound with the phenylethanamine group but lacking the benzimidazole ring.
Imidazole derivatives: Other compounds containing the imidazole ring with different substituents.
Uniqueness: The combination of the benzimidazole ring with the phenylethanamine group gives this compound unique chemical and biological properties compared to its simpler counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug discovery, material science, and beyond.
特性
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-phenylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.2ClH/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;;/h1-9,12H,10,16H2,(H,17,18);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDHNSXNSJJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25810-64-4 | |
| Record name | 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3255653.png)



![8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B3255694.png)
